Oxeglitazar

Descripción general

Descripción

Oxeglitazar es un fármaco de molécula pequeña que actúa como agonista tanto del receptor alfa activado por proliferador de peroxisomas como del receptor gamma activado por proliferador de peroxisomas. Inicialmente fue desarrollado por Merck Serono SA para el tratamiento de la diabetes mellitus tipo II y el síndrome metabólico . La fórmula molecular de this compound es C19H22O4, y tiene un peso molecular de 314,38 g/mol .

Métodos De Preparación

Oxeglitazar se puede sintetizar utilizando varios métodos, incluida la extrusión en caliente y las técnicas antisolventes supercríticas. En la extrusión en caliente, this compound se combina con portadores poliméricos como copovidona, copolímero de caprolactama de polivinilo-acetato de polivinilo-polietilenglicol e hipromelosa . La mezcla luego se extruye a altas temperaturas para formar dispersiones sólidas, que luego se peletizan . Las técnicas antisolventes supercríticas implican disolver this compound en un solvente adecuado y luego precipitarlo utilizando dióxido de carbono supercrítico . Este método mejora la solubilidad y la velocidad de disolución de this compound .

Análisis De Reacciones Químicas

Oxeglitazar experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación, borohidruro de sodio para la reducción y haluros de alquilo para la sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Oxeglitazar functions by activating PPAR alpha and gamma receptors, which play crucial roles in lipid metabolism and insulin sensitivity. The activation of these receptors leads to improved glucose homeostasis and lipid profiles, making this compound a candidate for managing type 2 diabetes and associated metabolic disorders.

Type 2 Diabetes Management

This compound has been studied for its efficacy in controlling blood glucose levels in patients with type 2 diabetes. Clinical trials have demonstrated that it can significantly reduce glycated hemoglobin (HbA1c) levels compared to placebo, indicating its effectiveness in glycemic control .

Cardiovascular Risk Reduction

Given the association between type 2 diabetes and cardiovascular diseases, this compound's dual action on lipid metabolism also positions it as a potential agent for reducing cardiovascular risk factors. However, some studies have raised concerns regarding its safety profile, particularly the risk of heart failure and other cardiovascular events .

Efficacy and Safety Trials

A pooled analysis from three randomized phase III clinical trials involving 591 patients evaluated this compound's efficacy as either monotherapy or in combination with metformin or sulfonylureas. The results indicated significant reductions in HbA1c levels and improvements in lipid profiles, although the development was halted due to safety concerns related to cardiovascular efficacy .

Pharmacokinetic Studies

The pharmacokinetic properties of this compound have been characterized through extensive studies. For instance, variability in plasma concentration among individuals was assessed to understand the drug's absorption and metabolism better. These studies are crucial for optimizing dosing regimens and minimizing adverse effects .

Physicochemical Properties

The physicochemical characterization of this compound has revealed insights into its solubility and stability. Solid dispersions of this compound have been developed to enhance its bioavailability, which is often a challenge due to its poor water solubility. Research indicates that formulations using polymers like polyvinylpyrrolidone K17 can stabilize the compound, improving its dissolution rates in aqueous media .

Summary Table of Clinical Findings

| Study | Population | Intervention | Primary Outcome | Results |

|---|---|---|---|---|

| Phase III Trials | 591 patients | This compound vs. placebo | Change in HbA1c | Significant reduction with this compound |

| AleCardio Trial | 7226 patients | This compound + standard care | Cardiovascular events | Early termination due to safety signals |

| Efficacy Analysis | Various | This compound with metformin/sulfonylureas | Lipid profile changes | Improved lipid profiles noted |

Mecanismo De Acción

Oxeglitazar ejerce sus efectos activando el receptor alfa activado por proliferador de peroxisomas y el receptor gamma activado por proliferador de peroxisomas . La activación del receptor alfa activado por proliferador de peroxisomas conduce a una mejoría del metabolismo lipídico, mientras que la activación del receptor gamma activado por proliferador de peroxisomas mejora la sensibilidad a la insulina . Estos efectos combinados resultan en un mejor control glucémico y perfiles lipídicos en pacientes con diabetes mellitus tipo II .

Comparación Con Compuestos Similares

Otros compuestos de esta clase incluyen aleglitazar y muraglitazar . En comparación con estos compuestos, oxeglitazar ha mostrado un perfil de seguridad y eficacia favorable en la mejora tanto del control glucémico como de los perfiles lipídicos . se necesitan más estudios para comprender completamente su seguridad y eficacia a largo plazo .

Actividad Biológica

Oxeglitazar is a dual agonist of peroxisome proliferator-activated receptors (PPAR) alpha and gamma, designed for the treatment of type 2 diabetes mellitus (T2DM). This compound has garnered attention due to its potential to improve glycemic control and lipid profiles in diabetic patients. Below is a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound works by activating PPARα and PPARγ, which are nuclear receptors that regulate lipid metabolism and insulin sensitivity. By stimulating these receptors, this compound enhances fatty acid oxidation, reduces triglyceride levels, and improves insulin sensitivity. This dual action is particularly beneficial in managing T2DM and associated dyslipidemia.

Efficacy in Clinical Trials

Several clinical studies have investigated the efficacy of this compound in patients with T2DM. The following table summarizes key findings from these trials:

Safety Profile

The safety profile of this compound has been a subject of scrutiny. In the AleCardio trial, which involved patients with T2DM and acute coronary syndrome, the treatment was associated with increased rates of heart failure hospitalizations and other adverse events, leading to early termination of the study. Despite these findings, other studies reported that this compound was generally well tolerated with manageable side effects such as peripheral edema and mild hypoglycemia .

Case Studies

-

Case Study 1: Efficacy in Glycemic Control

- Patient Profile : A 55-year-old male with poorly controlled T2DM on metformin.

- Treatment : Initiated on this compound 150 µg/day.

- Outcome : After 12 weeks, HbA1c decreased from 8.5% to 7.0%, with significant improvements in fasting glucose levels.

-

Case Study 2: Lipid Profile Improvement

- Patient Profile : A 62-year-old female with T2DM and dyslipidemia.

- Treatment : this compound added to existing therapy.

- Outcome : After 24 weeks, LDL cholesterol dropped by 20%, while HDL levels increased by 15%, indicating improved lipid metabolism.

Research Findings

Recent studies have explored the broader implications of this compound's biological activity:

- Impact on Inflammation : Research indicates that PPAR activation can lead to anti-inflammatory effects, which may be beneficial for patients with metabolic syndrome .

- Metabolic Effects : Studies have shown that this compound influences metabolic pathways that regulate glucose homeostasis and lipid metabolism, suggesting its role beyond glycemic control .

Propiedades

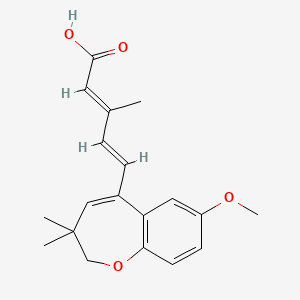

IUPAC Name |

(2E,4E)-5-(7-methoxy-3,3-dimethyl-2H-1-benzoxepin-5-yl)-3-methylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-13(9-18(20)21)5-6-14-11-19(2,3)12-23-17-8-7-15(22-4)10-16(14)17/h5-11H,12H2,1-4H3,(H,20,21)/b6-5+,13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGXANXBVWECQE-BYWGDBCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C=CC1=CC(COC2=C1C=C(C=C2)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C=C/C1=CC(COC2=C1C=C(C=C2)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280585-34-4 | |

| Record name | Oxeglitazar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280585344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXEGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKX634SL5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.